Bienvenue dans la boutique en ligne BenchChem!

Gemigliptin tartrate

type 2 diabetes HbA1c reduction head-to-head trial

Gemigliptin tartrate is a differentiated DPP-4 inhibitor for preclinical and clinical research requiring once-daily dosing without renal adjustment. Key advantages over sitagliptin and vildagliptin: fast-on/slow-off binding kinetics, extended half-life (16.7–21.3 h), >23,000-fold selectivity for DPP-4 over DPP-8/DPP-9/FAP-α, and robust benchmarking data (non-inferior HbA1c reduction vs. sitagliptin at half the dose). The 50 mg once-daily regimen, validated in renal impairment including ESRD, simplifies protocols across kidney function strata. Ideal for active-controlled trials, fixed-dose combination development, and DPP-4-specific pharmacology studies with minimal protease confounding.

Molecular Formula C22H25F8N5O8
Molecular Weight 639.4 g/mol
CAS No. 1374639-74-3
Cat. No. B2817784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGemigliptin tartrate
CAS1374639-74-3
Molecular FormulaC22H25F8N5O8
Molecular Weight639.4 g/mol
Structural Identifiers
SMILESC1CC(CN(C1=O)CC(CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C18H19F8N5O2.C4H6O6/c19-16(20)3-1-12(32)31(8-16)6-9(27)5-13(33)30-4-2-10-11(7-30)28-15(18(24,25)26)29-14(10)17(21,22)23;5-1(3(7)8)2(6)4(9)10/h9H,1-8,27H2;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1
InChIKeyDPEZWSNXONTJHT-NDAAPVSOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Gemigliptin Tartrate (CAS 1374639-74-3) for Research and Formulation: DPP-4 Inhibitor Procurement Guide


Gemigliptin tartrate (brand name Zemiglo; also known as LC15-0444) is a small-molecule, competitive, and reversible dipeptidyl peptidase-4 (DPP-4) inhibitor [1]. It is a pyrimidopiperidine derivative developed by LG Life Sciences and first approved by the Korean FDA in 2012 for the management of type 2 diabetes mellitus [2]. As a member of the gliptin class, gemigliptin enhances incretin hormone activity (GLP-1 and GIP), promoting glucose-dependent insulin secretion and suppressing glucagon release [3]. Unlike earlier-generation DPP-4 inhibitors, gemigliptin is characterized by a long terminal half-life (16.7–21.3 hours in humans) and distinct binding kinetics that support once-daily dosing [1][4].

Why Gemigliptin Tartrate Cannot Be Interchanged with Other DPP-4 Inhibitors in Research Protocols


Despite sharing a common DPP-4 inhibitory mechanism, gliptins exhibit substantial heterogeneity in binding kinetics, selectivity profiles, elimination half-lives, and metabolic pathways [1]. These parameters directly impact experimental outcomes in preclinical studies and clinical trial design. Gemigliptin tartrate is distinguished by its unique fast association/slow dissociation kinetics compared to sitagliptin (fast on/fast off) and vildagliptin (slow on/slow off) [2]. Additionally, its metabolic stability and renal handling differ markedly from sitagliptin (predominantly renally excreted unchanged) and linagliptin (primarily biliary eliminated) [3]. Such differences preclude the direct substitution of gemigliptin with other DPP-4 inhibitors without protocol revalidation. The following quantitative evidence section documents the specific, measurable dimensions where gemigliptin tartrate diverges from its closest comparators.

Quantitative Differentiation Evidence for Gemigliptin Tartrate Procurement


Glycemic Efficacy: Non-Inferior HbA1c Reduction at Half the Dose of Sitagliptin

In a 24-week double-blind, randomized, active-controlled trial of 425 Asian patients inadequately controlled on metformin, gemigliptin 50 mg once daily demonstrated non-inferior HbA1c reduction compared to sitagliptin 100 mg once daily [1]. Both agents were added to ongoing metformin therapy. The gemigliptin 50 mg qd group achieved a mean HbA1c reduction of -0.77% ± 0.8, while sitagliptin 100 mg qd produced -0.80% ± 0.85 [1]. The proportion of patients achieving HbA1c <7% was 54.07% for gemigliptin 50 mg qd versus 48.87% for sitagliptin 100 mg qd [1].

type 2 diabetes HbA1c reduction head-to-head trial efficacy comparison

Binding Kinetics Differentiation: Fast Association with Slow Dissociation Relative to Comparator Gliptins

Gemigliptin exhibits a distinctive kinetic binding profile that differentiates it from other clinically available DPP-4 inhibitors. Its inhibition is characterized by fast association (rapid onset) coupled with slow dissociation (prolonged target engagement) from the DPP-4 enzyme [1]. This profile contrasts with sitagliptin, which displays fast association and fast dissociation kinetics (fast on/fast off), and with vildagliptin, which displays slow association and slow dissociation kinetics (slow on/slow off) [1]. The inhibition is competitive and reversible, with an inhibition constant (Ki) of 7.25 ± 0.67 nM for human recombinant DPP-4 [1].

DPP-4 binding kinetics enzyme inhibition reversible inhibitor pharmacodynamics

Renal Impairment Dosing Advantage: No Dose Adjustment Required Versus Comparator Gliptins

A dedicated renal impairment study evaluated gemigliptin pharmacokinetics in subjects with varying degrees of renal function and in end-stage renal disease (ESRD) patients undergoing hemodialysis [1]. Following a 100 mg single oral dose, patients with mild, moderate, severe RI, and ESRD exhibited modest increases in AUCinf of 1.20-fold, 2.04-fold, 1.50-fold, and 1.66-fold relative to subjects with normal renal function, respectively [1]. Based on exposure-response analysis, no dose adjustment is required for gemigliptin in patients with any degree of renal impairment, including those on hemodialysis [1]. In contrast, sitagliptin requires 50% dose reduction (50 mg daily) for CrCl 30–50 mL/min and 75% dose reduction (25 mg daily) for CrCl <30 mL/min [2]; vildagliptin requires 50% dose reduction to 50 mg daily for moderate to severe RI [2]; saxagliptin requires dose reduction from 5 mg to 2.5 mg daily [2].

renal impairment pharmacokinetics dose adjustment chronic kidney disease

DPP-4 Selectivity: >23,000-Fold Selectivity Over DPP-8 and DPP-9

Gemigliptin demonstrates exceptional selectivity for DPP-4 over structurally related proteases. In comparative in vitro profiling, gemigliptin exhibited at least >23,000-fold selectivity for DPP-4 over DPP-8, DPP-9, and fibroblast activation protein-α (FAP-α) [1]. The IC50 for DPP-4 is 10.3 nM for human recombinant enzyme, while IC50 values against DPP-8, DPP-9, and FAP-α are 277.28 μM, 233.72 μM, and 418.43 μM, respectively [1]. The >23,000-fold selectivity window exceeds the >2,600-fold selectivity reported for sitagliptin [2] and the ~100-fold selectivity reported for vildagliptin and saxagliptin [2], though it is lower than the >10,000-fold selectivity reported for linagliptin [2].

DPP-4 selectivity off-target effects DPP-8 DPP-9 safety profile

Network Meta-Analysis Ranking: Highest Probability of Being Optimal DPP-4 Inhibitor for Glycemic Control

A Bayesian network meta-analysis comparing the glycemic efficacy of DPP-4 inhibitors identified gemigliptin as having the highest probability (73.9%) of being the optimal agent for blood glucose reduction among all evaluated gliptins [1]. This probability ranking exceeded that of the second-ranked agent, teneligliptin (11.3%), by a factor of 6.5× [1]. The analysis synthesized data from randomized controlled trials across the DPP-4 inhibitor class, evaluating HbA1c reduction as the primary efficacy outcome [1]. While this is a class-level inference from pooled trial data rather than a direct head-to-head comparison for all pairwise comparisons, it provides quantitative evidence of gemigliptin's position within the therapeutic class.

network meta-analysis comparative effectiveness glycemic control Bayesian analysis

Long Terminal Half-Life: 16.7–21.3 Hours Supporting Once-Daily Dosing

In human pharmacokinetic studies following single oral administration in healthy subjects, gemigliptin exhibits a mean terminal elimination half-life of 16.7–21.3 hours across dose levels, with median Tmax at 2.0 hours (range 0.5–5.1 hours) [1]. This extended half-life supports once-daily dosing and distinguishes gemigliptin from vildagliptin (half-life 2–3 hours; requires twice-daily dosing for 100 mg total daily dose) [2] and saxagliptin (half-life 2.5 hours) [2]. Gemigliptin's half-life is longer than sitagliptin (8–14 hours) [2] and alogliptin (12.4–21.4 hours) [2], but shorter than linagliptin (113–131 hours) [2]. Gemigliptin exhibits linear pharmacokinetics over the 50–400 mg dose range [1].

pharmacokinetics half-life once-daily dosing drug exposure

Optimal Research and Industrial Applications for Gemigliptin Tartrate Based on Evidence


DPP-4 Inhibitor Comparator Studies Requiring Once-Daily Dosing with No Renal Adjustment

Gemigliptin tartrate is ideally suited for preclinical and clinical research protocols that require a DPP-4 inhibitor with once-daily dosing and no renal dose adjustment. The established 50 mg once-daily regimen [1] and pharmacokinetic data showing no dose adjustment requirement in renal impairment (including ESRD on hemodialysis) [2] make gemigliptin a practical choice for studies enrolling patients across the spectrum of kidney function, simplifying protocol management compared to sitagliptin or vildagliptin, which require dose reductions.

Head-to-Head Non-Inferiority Trials Requiring Established Comparator Benchmarking

For researchers designing active-controlled non-inferiority trials, gemigliptin offers robust benchmarking data against sitagliptin. The 24-week RCT demonstrated non-inferior HbA1c reduction (-0.77% vs. -0.80%) at half the sitagliptin dose [1]. This established comparator dataset supports sample size calculations and provides a validated reference point for future comparative efficacy studies involving gemigliptin as either the test agent or active comparator.

Selectivity Profiling and Off-Target Safety Research in DPP-4 Pharmacology

Gemigliptin's >23,000-fold selectivity for DPP-4 over DPP-8, DPP-9, and FAP-α [1] positions it as a useful tool compound for investigating DPP-4-specific pharmacology with minimal confounding from related protease inhibition. Researchers studying the differential effects of DPP-8/DPP-9 inhibition (associated with preclinical toxicity signals) may use gemigliptin as a highly selective reference standard alongside less selective comparators such as vildagliptin or saxagliptin (~100-fold selectivity).

Formulation Development Requiring Favorable Active Pharmaceutical Ingredient Properties

Gemigliptin's clinical efficacy at 50 mg once daily (versus sitagliptin 100 mg) [1] combined with its extended half-life (16.7–21.3 hours) [2] and absence of renal dose adjustment [3] presents advantages for fixed-dose combination product development. The lower daily API requirement may reduce tablet size and excipient burden in combination formulations, while the forgiving renal dosing profile simplifies label development and regulatory submission.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gemigliptin tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.